4-Amino-2-(ethoxymethyl)pteridine
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Overview
Description
2-(Ethoxymethyl)pteridin-4-amine: is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures containing nitrogen atoms at specific positions, making them significant in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethoxymethyl)pteridin-4-amine typically involves the reaction of pteridine derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethyl)pteridin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted pteridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Pteridin-4-one derivatives
Reduction: Dihydropteridine derivatives
Substitution: Substituted pteridines with different functional groups
Scientific Research Applications
2-(Ethoxymethyl)pteridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(ethoxymethyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in metabolic pathways, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to folate metabolism, as pteridine derivatives are structurally similar to folic acid and its analogs.
Comparison with Similar Compounds
Dihydrobiopterin: A reduced form of pteridine involved in various enzymatic reactions.
Tetrahydrobiopterin: Another reduced form that acts as a cofactor in the synthesis of neurotransmitters.
Properties
CAS No. |
133915-13-6 |
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Molecular Formula |
C9H11N5O |
Molecular Weight |
205.22 g/mol |
IUPAC Name |
2-(ethoxymethyl)pteridin-4-amine |
InChI |
InChI=1S/C9H11N5O/c1-2-15-5-6-13-8(10)7-9(14-6)12-4-3-11-7/h3-4H,2,5H2,1H3,(H2,10,12,13,14) |
InChI Key |
CTMOVSGFLPGTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=NC=CN=C2C(=N1)N |
Origin of Product |
United States |
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